molecular formula C11H7N5 B3036929 2-[cyano(1H-1,2,4-triazol-1-yl)methyl]benzenecarbonitrile CAS No. 400086-49-9

2-[cyano(1H-1,2,4-triazol-1-yl)methyl]benzenecarbonitrile

Cat. No.: B3036929
CAS No.: 400086-49-9
M. Wt: 209.21 g/mol
InChI Key: CJRJBHQEZZCYQD-UHFFFAOYSA-N
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Description

2-[cyano(1H-1,2,4-triazol-1-yl)methyl]benzenecarbonitrile is a chemical compound with the molecular formula C11H7N5 and a molecular weight of 209.21 g/mol. This compound has gained attention in scientific research and industry due to its unique physical and chemical properties.

Preparation Methods

The synthesis of 2-[cyano(1H-1,2,4-triazol-1-yl)methyl]benzenecarbonitrile involves several steps. One common synthetic route includes the reaction of 1H-1,2,4-triazole with benzyl cyanide under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

2-[cyano(1H-1,2,4-triazol-1-yl)methyl]benzenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[cyano(1H-1,2,4-triazol-1-yl)methyl]benzenecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.

    Medicine: Research has indicated its potential use in anticancer treatments due to its inhibitory effects on certain cancer cell lines.

    Industry: The compound’s unique properties make it valuable in various industrial applications, including material science and chemical manufacturing.

Mechanism of Action

The mechanism by which 2-[cyano(1H-1,2,4-triazol-1-yl)methyl]benzenecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-[cyano(1H-1,2,4-triazol-1-yl)methyl]benzenecarbonitrile can be compared with other similar compounds, such as:

    1,2,4-Triazole derivatives: These compounds share a similar triazole ring structure and have been studied for their biological and chemical properties.

    Benzenecarbonitrile derivatives: Compounds with a benzenecarbonitrile moiety exhibit unique chemical reactivity and applications.

Properties

IUPAC Name

2-[cyano(1,2,4-triazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5/c12-5-9-3-1-2-4-10(9)11(6-13)16-8-14-7-15-16/h1-4,7-8,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRJBHQEZZCYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(C#N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[cyano(1H-1,2,4-triazol-1-yl)methyl]benzenecarbonitrile
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2-[cyano(1H-1,2,4-triazol-1-yl)methyl]benzenecarbonitrile
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2-[cyano(1H-1,2,4-triazol-1-yl)methyl]benzenecarbonitrile
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2-[cyano(1H-1,2,4-triazol-1-yl)methyl]benzenecarbonitrile
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2-[cyano(1H-1,2,4-triazol-1-yl)methyl]benzenecarbonitrile
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2-[cyano(1H-1,2,4-triazol-1-yl)methyl]benzenecarbonitrile

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